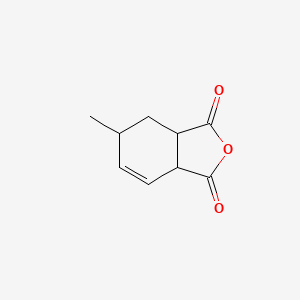

Tetrahydro-4-methylphthalic anhydride

Description

Systematic IUPAC Nomenclature and CAS Registry Number

THMPA’s IUPAC name is 5-methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione , reflecting its bicyclic structure comprising a fused cyclohexene ring and an anhydride moiety. The stereochemical descriptor (3aR,7aS) specifies the relative configuration of the hydrogenated ring system, critical for distinguishing enantiomers.

The compound has multiple CAS Registry Numbers due to isomerism and historical naming conventions:

Structural Isomerism and Stereochemical Considerations

THMPA exhibits cis-trans isomerism at the cyclohexene ring, with the cis isomer predominating in industrial formulations due to enhanced reactivity. Key structural features include:

The 3a,4,7,7a-tetrahydro configuration introduces strain in the bicyclic system, lowering the activation energy for ring-opening reactions. Stereochemical purity (>98% cis) is achievable via fractional crystallization, as demonstrated by differential scanning calorimetry (DSC) studies.

Synonyms and Industrial Designations

THMPA is marketed under numerous aliases, reflecting its diverse applications:

- MTHPA (Methyltetrahydrophthalic Anhydride): Preferred in epoxy resin formulations.

- SCHEMBL597812 : Registry identifier for computational chemistry databases.

- 4-Cyclohexene-1,2-dicarboxylic anhydride, 4-methyl- : IUPAC-derived synonym used in safety data sheets.

Industrial grade THMPA typically contains ≤1.0% free acid (as phthalic acid) and ≥40.5% anhydride content to ensure optimal curing kinetics.

Properties

CAS No. |

23939-55-1 |

|---|---|

Molecular Formula |

C9H10O3 |

Molecular Weight |

166.17 g/mol |

IUPAC Name |

5-methyl-3a,4,5,7a-tetrahydro-2-benzofuran-1,3-dione |

InChI |

InChI=1S/C9H10O3/c1-5-2-3-6-7(4-5)9(11)12-8(6)10/h2-3,5-7H,4H2,1H3 |

InChI Key |

JDBDDNFATWXGQZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1CC2C(C=C1)C(=O)OC2=O |

Origin of Product |

United States |

Preparation Methods

Reactant Preparation and Stoichiometry

Maleic anhydride is utilized in molten form, often mixed with radical polymerization inhibitors such as p-tert-butylcatechol (300–500 ppm) and auxiliary inhibitors like dilauryl thiodipropionate (800–1000 ppm). The diene component, whether trans-1,3-pentadiene or isoprene, is added in a 1.0–1.5 molar ratio relative to maleic anhydride to minimize side reactions and ensure complete conversion.

Reaction Conditions and Optimization

Optimal parameters for the Diels-Alder reaction include:

The inclusion of oxygen via inert gas aeration or reactor headspace replacement is critical to suppress radical-mediated polymerization of maleic anhydride, which otherwise leads to gel-like byproducts.

Industrial-Scale Process Variations

Two distinct methodologies dominate large-scale production: gas-phase and liquid-phase aeration.

Gas-Phase Aeration Method

In this approach, oxygen is introduced into the reactor headspace using nitrogen as a carrier gas. A representative protocol involves:

-

Charging a reactor with molten maleic anhydride (98 g) and inhibitors (500 ppm p-tert-butylcatechol, 1000 ppm dilauryl thiodipropionate).

-

Heating to 50–55°C under nitrogen atmosphere.

-

Introducing crude trans-1,3-pentadiene (1.2 molar equivalents) over 2 h while maintaining oxygen at 0.5 vol%.

-

Distilling volatile byproducts under reduced pressure (80°C, 10 mmHg) to isolate this compound (164 g, >98% purity).

Liquid-Phase Aeration Method

Here, oxygen is directly sparged into the reaction mixture, enhancing mass transfer and inhibitor efficiency. Key modifications include:

-

Higher inhibitor concentrations (800 ppm dilauryl thiodipropionate).

-

Reduced reaction temperatures (40–50°C) to mitigate exothermic side reactions.

-

Post-reaction vacuum stripping at 100°C to remove unreacted dienes and low-boiling impurities.

Byproduct Management and Purification Strategies

The principal challenge in this compound synthesis lies in controlling oligomerization and isomerization byproducts.

Polymerization Inhibition

Radical inhibitors play a dual role:

-

Primary inhibitors (e.g., phenolic compounds): Scavenge initiating radicals via hydrogen donation.

-

Secondary inhibitors (e.g., thioesters): Decompose peroxides into non-radical species.

A synergistic combination of 300–500 ppm p-tert-butylcatechol and 800–1000 ppm dilauryl thiodipropionate reduces gelation to <0.1 wt%.

Distillation and Crystallization

Final purification typically employs fractional distillation under vacuum (80–120°C, 0.1–10 mmHg), yielding a colorless liquid with the following characteristics:

| Property | Value | Source |

|---|---|---|

| Boiling point | 120°C (0.7501 mmHg) | |

| Melting point | -29°C | |

| Refractive index (20°C) | 1.477 | |

| Flash point | >230°F |

For applications requiring solid anhydride (e.g., powder coatings), melt crystallization at -20°C produces a high-purity crystalline form .

Chemical Reactions Analysis

Types of Reactions

Tetrahydro-4-methylphthalic anhydride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction reactions can yield alcohol derivatives.

Substitution: It can undergo substitution reactions, particularly at the methyl group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.

Substitution: Halogenating agents like bromine (Br2) can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and halogenated derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Industrial Applications

-

Resin Production

- Epoxy Resins : Tetrahydro-4-methylphthalic anhydride serves as a hardener for epoxy resins. Its use enhances the thermal stability and mechanical properties of the resulting materials, making them suitable for high-performance applications in automotive and aerospace industries.

- Alkyd Resins : It is also utilized in alkyd resin formulations, which are widely used in paints and coatings due to their excellent adhesion and durability.

-

Plasticizers

- This compound acts as a plasticizer for thermoplastic polymers, improving flexibility and workability. Its incorporation into polymer matrices helps in achieving desired mechanical properties while maintaining low volatility.

-

Chemical Intermediates

- This compound is used as an intermediate in the synthesis of various agrochemicals, including herbicides. Its derivatives play a crucial role in developing products that protect crops from pests and diseases.

Health and Safety Considerations

While this compound has numerous applications, it is essential to consider its health impacts. Studies indicate that it can cause skin irritation and may lead to allergic reactions upon exposure. Proper handling procedures are necessary to mitigate these risks during industrial use .

Market Trends

The global market for this compound is projected to grow due to increasing demand in the resin and coatings industries. The following table summarizes key market indicators:

| Year | Global Production (Metric Tons) | Market Value (Million USD) | Key Regions |

|---|---|---|---|

| 2020 | 10,000 | 50 | North America, Europe |

| 2025 | 15,000 | 75 | Asia-Pacific, North America |

| 2030 | 20,000 | 100 | Global |

Case Studies

-

Case Study: Epoxy Resins in Aerospace

- A leading aerospace manufacturer implemented this compound as a hardener in their epoxy resin formulations. The resulting materials demonstrated improved thermal resistance up to 180°C, significantly enhancing performance under extreme conditions.

-

Case Study: Agricultural Applications

- Research conducted on herbicide formulations revealed that incorporating this compound improved the efficacy of active ingredients by enhancing their stability and reducing degradation rates under environmental stressors.

Mechanism of Action

The mechanism of action of Tetrahydro-4-methylphthalic anhydride involves its reactive anhydride group, which can form covalent bonds with nucleophiles. This reactivity makes it useful in various chemical syntheses and industrial applications. The molecular targets and pathways involved depend on the specific reactions and applications being studied .

Comparison with Similar Compounds

Tetrahydrophthalic Anhydride (THPA)

- Molecular Formula : C₈H₈O₃ (152.14 g/mol) .

- Structural Difference : Lacks the methyl group present in TH4MPA.

- Applications : Used in synthetic resins, plasticizers, and epoxy hardeners .

- Key Comparison: TH4MPA’s methyl group improves solubility in non-polar epoxy resins compared to THPA, enhancing curing efficiency . THPA exhibits higher reactivity in esterification due to reduced steric hindrance .

Phthalic Anhydride

Maleic Anhydride

Methyl-Substituted Isomers

- Examples : 5-Methyl-3a,4,7,7a-tetrahydro-2-benzofuran-1,3-dione (CAS 11070-44-3) .

- Structural Difference : Positional isomerism of the methyl group.

- Key Comparison :

Industrial and Regulatory Considerations

- Synthesis : TH4MPA is synthesized via Diels-Alder reactions between maleic anhydride and methyl-substituted dienes (e.g., isoprene) under controlled conditions .

- Regulatory Status : TH4MPA was erroneously listed in the ECHA Candidate List (2021) due to confusion with hexahydromethylphthalic anhydride but has since been delisted .

Q & A

Q. What are the established synthetic routes for TH4MPA, and how do reaction conditions influence yield and purity?

TH4MPA is synthesized via Diels-Alder reactions between maleic anhydride and conjugated dienes (e.g., isoprene) under controlled conditions. Key factors include:

- Catalyst selection : Lewis acids like AlCl₃ improve regioselectivity but require post-reaction neutralization to avoid side reactions .

- Temperature control : Optimal yields (85–90%) are achieved at 80–100°C, while higher temperatures promote isomerization .

- Purification : Vacuum distillation or recrystallization from toluene removes unreacted dienes and oligomers .

Q. How is TH4MPA characterized structurally, and what analytical techniques are critical for identifying impurities?

- FTIR : Peaks at 1850 cm⁻¹ (C=O stretching) and 1220 cm⁻¹ (anhydride ring) confirm the functional group .

- NMR : ¹H NMR shows characteristic signals for methyl groups (δ 1.2–1.4 ppm) and cyclohexene protons (δ 5.5–6.0 ppm) .

- GC-MS : Detects trace impurities like hexahydro derivatives (e.g., hexahydro-4-methylphthalic anhydride) formed during over-hydrogenation .

Q. What are the stability considerations for TH4MPA in epoxy resin formulations under environmental stress?

TH4MPA, as an epoxy hardener, degrades via hydrolysis under high humidity (>70% RH), leading to reduced crosslinking density. Accelerated aging studies recommend:

- Stabilizers : Adding 0.5–1% hindered amine light stabilizers (HALS) mitigates UV-induced degradation .

- Curing protocols : Stepwise curing (120°C for 2h → 150°C for 1h) minimizes thermal decomposition .

Advanced Research Questions

Q. How do competing reaction pathways in TH4MPA synthesis lead to isomer formation, and how can selectivity be optimized?

TH4MPA synthesis often produces regioisomers (e.g., tetrahydro-3-methylphthalic anhydride) due to steric effects during cycloaddition. Strategies include:

Q. What kinetic models describe TH4MPA’s hydrogenation to hexahydro derivatives, and how do mass transfer limitations affect scalability?

Hydrogenation over Ni/SiO₂ follows pseudo-first-order kinetics with respect to TH4MPA concentration (k = 0.12 min⁻¹ at 120°C, 5 MPa H₂). Key challenges:

Q. How can computational methods (e.g., DFT) predict TH4MPA’s reactivity in copolymerization with epoxides?

Density Functional Theory (DFT) simulations reveal:

- Electrophilicity : TH4MPA’s carbonyl carbons exhibit higher electrophilic character (Fukui index f⁺ = 0.35) compared to maleic anhydride, favoring nucleophilic attack by epoxy amines .

- Steric effects : Methyl substituents reduce ring-strain energy, slowing curing kinetics by 20–30% versus unsubstituted analogs .

Q. What contradictions exist in reported catalytic efficiencies for TH4MPA-derived polymers, and how can they be resolved?

Discrepancies in literature arise from:

- Impurity interference : Residual Al³⁺ from catalysts alters DSC thermograms, falsely indicating higher Tg values .

- Measurement variability : Dynamic mechanical analysis (DMA) at 1 Hz vs. 10 Hz frequency leads to ±5°C differences in Tg . Recommendation: Standardize purification protocols and rheological testing conditions .

Methodological Tables

Table 1: Comparison of TH4MPA Synthesis Methods

| Parameter | Batch Reactor | Continuous Flow |

|---|---|---|

| Yield | 85–90% | 92–95% |

| Isomer Content | 8–12% | 3–5% |

| Scalability | Limited | High |

Table 2: Analytical Techniques for TH4MPA Degradation Products

| Technique | Target Impurity | Detection Limit |

|---|---|---|

| GC-MS | MHHPA | 0.1 ppm |

| HPLC-UV | Hydrolyzed dicarboxylic acid | 0.5 ppm |

| TGA-MS | Oligomers | 1 wt% |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.